molecular formula C5H9BrO2 B041632 2-(Bromomethyl)-1,4-dioxane CAS No. 1339058-38-6

2-(Bromomethyl)-1,4-dioxane

Cat. No. B041632
M. Wt: 181.03 g/mol
InChI Key: YTHQREFZXMNKRR-UHFFFAOYSA-N
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Description

Synthesis Analysis 2-(Bromomethyl)-1,4-dioxane is a chemical compound utilized in various synthetic applications. While specific studies directly addressing the synthesis of 2-(Bromomethyl)-1,4-dioxane were not found, research on closely related compounds provides insight into potential synthetic pathways. Compounds like 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane and its analogs have been synthesized and studied for their conformational and structural properties, indicating the versatility of bromomethyl-dioxane derivatives in organic synthesis (Khazhiev et al., 2018).

Molecular Structure Analysis The molecular structure of compounds closely related to 2-(Bromomethyl)-1,4-dioxane, such as 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane, has been elucidated using techniques like NMR spectroscopy and X-ray analysis. These compounds typically exhibit a chair conformation, with substituents occupying equatorial or axial positions, which significantly influences their reactivity and physical properties (Khazhiev et al., 2018).

Chemical Reactions and Properties Bromomethyl-dioxane derivatives participate in various chemical reactions, including solvolytic eliminations and hydrolysis, demonstrating their potential as intermediates in organic synthesis. The presence of the bromomethyl group makes these compounds susceptible to nucleophilic attack, leading to a wide range of transformation possibilities (Mare & Newman, 1984).

Scientific Research Applications

Chemical Structure and Properties

  • Synthesis and Conformation Analysis : 5,5-Bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane and similar compounds demonstrate the chair conformation with equatorial orientation of substituents. Advanced techniques like NMR and X-ray diffraction have been used for structural analysis (Khazhiev et al., 2018).
  • Dipole Moment Studies : Research on molecules like 2-bromomethyl-1,3-dioxane has revealed details about their armchair configuration and the positioning of polar groups (Arbuzov & Yuldasheva, 1962).

Chemical Reactions and Applications

  • Photocatalytic and H2O2/UV Processes : 1,4-dioxane, a related compound, has been a subject of study for water treatment methods like photocatalytic and H2O2/UV processes. The efficiency of different photocatalysts in degrading 1,4-dioxane has been explored (Coleman et al., 2007).
  • Preparation and Application in Organic Synthesis : The synthesis of derivatives like 4,5-Dimethylene-1,2-dioxane, and its application in Diels-Alder reactions, demonstrates the potential utility of these compounds in organic chemistry (Atasoy & Karaböcek, 1992).

Environmental and Industrial Applications

  • Degradation Mechanisms in Water Treatment : Studies on the degradation of 1,4-dioxane in water using UV/H2O2 processes have contributed to understanding its removal from contaminated water sources (Stefan & Bolton, 1998).
  • Bioremediation of Contaminated Waters : Advances in bioremediation techniques for 1,4-dioxane-contaminated water highlight the environmental significance of these compounds. Research has focused on chemical and physical treatment technologies, including bioremediation (Zhang, Gedalanga, & Mahendra, 2017).

Safety And Hazards

This would involve detailing the safety precautions that need to be taken when handling the compound, as well as the hazards it poses to human health and the environment .

properties

IUPAC Name

2-(bromomethyl)-1,4-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHQREFZXMNKRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-1,4-dioxane

CAS RN

1339058-38-6
Record name 2-(bromomethyl)-1,4-dioxane
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